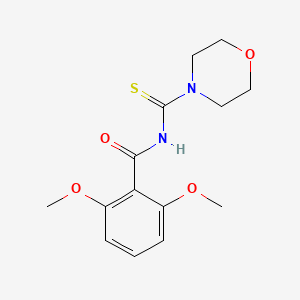
4-chloro-2-phenyl-6-(1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-phenyl-6-(1H-pyrazol-1-yl)pyrimidine is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as CPP, and it is a pyrimidine derivative that has a pyrazolyl group attached to it. CPP has been found to exhibit a range of biological activities, and its synthesis method and mechanism of action have been thoroughly investigated.
Mécanisme D'action
The mechanism of action of CPP has been investigated in various studies. CPP has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPP has also been found to inhibit the growth of fungal and parasitic cells by disrupting their cell membranes. Additionally, CPP has been found to modulate the activity of ion channels and to inhibit the activity of kinases.
Biochemical and Physiological Effects:
CPP has been found to exhibit a range of biochemical and physiological effects. CPP has been found to induce apoptosis in cancer cells by activating caspases and by inhibiting the activity of anti-apoptotic proteins. CPP has also been found to disrupt the cell membranes of fungal and parasitic cells by increasing their permeability. Additionally, CPP has been found to modulate the activity of ion channels by altering their gating properties.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for use in lab experiments. CPP is readily available and can be synthesized using various methods. CPP has also been extensively studied, and its biological activities are well characterized. However, CPP also has some limitations for use in lab experiments. CPP can be toxic at high concentrations, and its solubility can be limited in some solvents.
Orientations Futures
There are several future directions for the study of CPP. One potential direction is the investigation of CPP as a potential therapeutic agent for the treatment of cancer, fungal infections, and parasitic infections. Another direction is the investigation of the mechanism of action of CPP on ion channels and kinases. Additionally, the development of new synthesis methods for CPP could lead to the discovery of new analogs with improved biological activities.
Méthodes De Synthèse
CPP can be synthesized using various methods, including the reaction of 2,4-dichloro-5-phenylpyrimidine with 1H-pyrazole in the presence of a base. Another method involves the reaction of 2,4-dichloro-5-phenylpyrimidine with ethyl 1H-pyrazole-1-carboxylate in the presence of a base. CPP can also be synthesized using a one-pot method involving the reaction of 2-chloro-4,6-diphenylpyrimidine with 1H-pyrazole in the presence of a base.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CPP has been found to exhibit anticancer, antifungal, antiviral, and antiparasitic activities. CPP has also been investigated for its potential use as a kinase inhibitor and as a modulator of ion channels.
Propriétés
IUPAC Name |
4-chloro-2-phenyl-6-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4/c14-11-9-12(18-8-4-7-15-18)17-13(16-11)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSULNAZBXDMTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[4-(2-naphthylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5819784.png)




![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5819825.png)




![N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide](/img/structure/B5819856.png)
![1-(2,3-dimethylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5819868.png)
